N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1361116-06-4
VCID: VC2715072
InChI: InChI=1S/C10H16N4.2ClH/c1-11-10-7-13-6-9(14-10)8-3-2-4-12-5-8;;/h6-8,12H,2-5H2,1H3,(H,11,14);2*1H
SMILES: CNC1=NC(=CN=C1)C2CCCNC2.Cl.Cl
Molecular Formula: C10H18Cl2N4
Molecular Weight: 265.18 g/mol

N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

CAS No.: 1361116-06-4

Cat. No.: VC2715072

Molecular Formula: C10H18Cl2N4

Molecular Weight: 265.18 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride - 1361116-06-4

Specification

CAS No. 1361116-06-4
Molecular Formula C10H18Cl2N4
Molecular Weight 265.18 g/mol
IUPAC Name N-methyl-6-piperidin-3-ylpyrazin-2-amine;dihydrochloride
Standard InChI InChI=1S/C10H16N4.2ClH/c1-11-10-7-13-6-9(14-10)8-3-2-4-12-5-8;;/h6-8,12H,2-5H2,1H3,(H,11,14);2*1H
Standard InChI Key ZMIAARWMGJGYPW-UHFFFAOYSA-N
SMILES CNC1=NC(=CN=C1)C2CCCNC2.Cl.Cl
Canonical SMILES CNC1=NC(=CN=C1)C2CCCNC2.Cl.Cl

Introduction

Chemical Identity and Structure

Basic Information

N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride (CAS: 1361116-06-4) is a heterocyclic compound that features a pyrazine core with an N-methyl-amine substituent at the 2-position and a piperidine ring attached at the 3-position to the 6-position of the pyrazine core. The dihydrochloride salt form enhances water solubility, which is advantageous for biological testing and pharmaceutical formulations .

The compound belongs to the broader class of pyrazine derivatives, which have demonstrated various biological activities including antimicrobial, antitumor, and neurological effects. The addition of the piperidine moiety may confer specific pharmacological properties that make this compound particularly interesting in drug discovery and development research contexts.

Structural Characteristics

The molecular structure of N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride consists of several key functional components:

  • A pyrazine heterocyclic core (a six-membered aromatic ring with two nitrogen atoms)

  • An N-methyl-amine group attached at the 2-position of the pyrazine ring

  • A piperidine ring (a six-membered saturated heterocyclic ring with one nitrogen) connected at the 3-position to the 6-position of the pyrazine ring

  • Two hydrochloride groups forming the salt of the compound

These structural elements contribute to the compound's chemical reactivity and potential biological interactions with various molecular targets.

Physical and Chemical Properties

Key Physical Properties

N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride possesses several important physical properties that influence its behavior in chemical reactions and biological systems. The following table summarizes these key properties:

PropertyValueReference
Molecular FormulaC₁₀H₁₈Cl₂N₄
Molecular Weight265.18 g/mol
Physical StateSolid
Commercial Purity95-97%
IUPAC NameN-methyl-6-piperidin-3-ylpyrazin-2-amine;dihydrochloride
Standard InChIInChI=1S/C10H16N4.2ClH/c1-11-10-7-13-6-9(14-10)8-3-2-4-12-5-8;;/h6-8,12H,2-5H2,1H3,(H,11,14);2*1H
Standard InChIKeyZMIAARWMGJGYPW-UHFFFAOYSA-N
SMILESCNC1=NC(=CN=C1)C2CCCNC2.Cl.Cl

The dihydrochloride salt form significantly affects the compound's physicochemical properties, especially its solubility profile. As a salt, it demonstrates enhanced water solubility compared to its free base form, which is advantageous for biological assays and pharmaceutical applications that require aqueous solubility.

Chemical Reactivity

The chemical reactivity of N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is influenced by its functional groups:

  • The pyrazine ring, being an electron-deficient aromatic heterocycle, is susceptible to nucleophilic attack.

  • The N-methyl-amine group can participate in hydrogen bonding as both a donor and acceptor.

  • The piperidine ring contains a basic nitrogen atom that can undergo protonation/deprotonation reactions and participate in various chemical transformations.

  • The dihydrochloride salt form affects acid-base equilibria and can influence reaction conditions in synthetic applications .

These chemical characteristics make the compound versatile in terms of potential modifications and derivatizations for structure-activity relationship studies in medicinal chemistry research.

Synthesis and Preparation Methods

Purification and Characterization

Commercial preparations of N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride typically achieve purities of 95-97%, as reported by chemical suppliers . Purification methods likely include recrystallization, column chromatography, or other standard techniques employed in organic synthesis.

Characterization of the compound can be performed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight determination

  • Infrared Spectroscopy for functional group identification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Elemental Analysis for composition verification

These analytical methodologies ensure the identity, purity, and quality of the synthesized compound for research applications.

Structural Relationships and Analogues

Related Compounds

Several structurally related compounds share features with N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride, providing context for understanding its potential properties:

  • N-(Piperidin-3-ylmethyl)pyrazin-2-amine hydrochloride (CAS: 1185319-35-0): This related compound differs in the position and nature of the linkage between the pyrazine and piperidine moieties. It has a molecular weight of 228.72 g/mol and contains a methylene bridge between the piperidine and pyrazine rings that is absent in N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride .

  • N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride (CAS: 1361112-30-2): This compound contains an additional methyl group on the amine nitrogen, which may affect its hydrogen bonding capabilities and receptor interactions. It has a molecular weight of 279.21 g/mol .

  • N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride (CAS: 2109583-75-5): This compound features a pyrrolidine ring instead of a piperidine ring, representing a significant structural variation that may lead to different biological activities.

These structural variations illustrate the diversity of possible modifications to the basic scaffold, highlighting the potential for systematic structure-activity relationship studies.

Structural Significance in Drug Design

The presence of both pyrazine and piperidine moieties in N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is particularly significant for drug design considerations:

  • The pyrazine ring provides a planar, aromatic scaffold that can participate in π-π stacking interactions with aromatic amino acid residues in protein binding sites.

  • The N-methyl-amine group can serve as both a hydrogen bond donor and acceptor, potentially forming key interactions with target proteins.

  • The piperidine ring introduces conformational flexibility and a basic nitrogen atom that can interact with acidic residues or function as a hydrogen bond acceptor.

  • The 3-position substitution on the piperidine creates a chiral center, which may influence stereoselectivity in biological interactions .

These structural features collectively contribute to the compound's potential as a pharmacophore in medicinal chemistry research.

Biological Activities and Pharmaceutical Applications

Research Applications

N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride has several potential research applications:

  • As a chemical probe for investigating receptor binding and signaling pathways

  • As a building block for synthesizing more complex bioactive molecules

  • As a lead compound for medicinal chemistry optimization programs

  • As a reference standard in analytical chemistry applications

Current research on N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride appears to be primarily at the preclinical stage, with the compound being used as a research tool or intermediate in medicinal chemistry. The limited published literature specifically on this compound suggests that its full therapeutic potential remains to be explored.

Future Research Directions

Areas for Further Investigation

Several aspects of N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride warrant further investigation:

  • Comprehensive pharmacological profiling to determine its interactions with various receptors, enzymes, and ion channels

  • Structure-activity relationship studies through the synthesis and testing of structural analogues

  • Investigation of potential therapeutic applications based on the results of biological screening

  • Optimization of synthetic routes to improve yield and purity

  • Detailed toxicological evaluation to establish safety profiles

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